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Compound of Interest

Compound Name: 3-Hydroxyisonicotinic acid

Cat. No.: B130362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxyisonicotinic acid, a pyridinecarboxylic acid derivative, presents a versatile scaffold

for the synthesis of novel therapeutic agents. Its unique structural features, including the

pyridine ring and the hydroxyl and carboxylic acid functional groups, allow for diverse chemical

modifications to generate compounds with a wide range of biological activities. This document

provides detailed application notes and protocols for the synthesis and evaluation of

therapeutic agents derived from 3-hydroxyisonicotinic acid, with a focus on its application in

the development of new antitubercular agents.

Application: Antitubercular Agent Synthesis
Derivatives of isonicotinic acid have long been recognized for their potent antimycobacterial

properties, with isoniazid being a cornerstone of tuberculosis treatment. Research has

extended to modifications of the isonicotinic acid scaffold, including the introduction of a

hydroxyl group at the 3-position, to develop new agents with improved efficacy, particularly

against drug-resistant strains of Mycobacterium tuberculosis.

One promising avenue of investigation involves the synthesis of pyrazole-containing

derivatives. These compounds have demonstrated significant in vitro activity against both
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susceptible and isoniazid-resistant strains of M. tuberculosis. The mechanism of action for

some of these derivatives appears to be the inhibition of mycolic acid biosynthesis, a critical

component of the mycobacterial cell wall.

Quantitative Data Summary
The following table summarizes the in vitro antimycobacterial activity of synthesized 3-

substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles

against various mycobacterial strains.[1]

Compound ID R Group

MIC (µg/mL)
vs. M.
tuberculosis
H37Rv

MIC (µg/mL)
vs. INH-
Resistant
Strain 1

MIC (µg/mL)
vs. INH-
Resistant
Strain 2

2a H 0.39 0.78 1.56

2d 4-Methylphenyl 0.78 1.56 3.12

2f 2-Furyl 1.56 3.12 6.25

Isoniazid - 0.2 >12.5 >12.5

Experimental Protocols
Synthesis of 3-substituted 5-hydroxy-5-
trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl)
pyrazoles (Compounds 2a-i)[1]
This protocol describes the cyclocondensation reaction between 4-methoxy-1,1,1-

trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i) and isoniazid.

Materials:

4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-ones (1a-i)

Isoniazid (INH)
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Ethanol

Glacial acetic acid

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Procedure:

To a solution of the appropriate 4-methoxy-1,1,1-trifluoro[chloro]-4-(substituted)-alk-3-en-2-

one (1a-i) (10 mmol) in ethanol (20 mL) in a round-bottom flask, add isoniazid (1.37 g, 10

mmol).

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room

temperature.

The solid product that precipitates is collected by vacuum filtration.

Wash the solid with cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-

substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazole.

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass

Spectrometry).

In Vitro Antimycobacterial Activity Assay[1]
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This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds against M. tuberculosis.

Materials:

Synthesized compounds

Isoniazid (as a control)

Mycobacterium tuberculosis H37Rv strain

Isoniazid-resistant clinical isolates of M. tuberculosis

Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose,

catalase)

96-well microplates

Sterile deionized water

Dimethyl sulfoxide (DMSO)

Procedure:

Prepare stock solutions of the synthesized compounds and isoniazid in DMSO.

Prepare serial twofold dilutions of the compounds in sterile deionized water in a 96-well

microplate.

Prepare an inoculum of M. tuberculosis H37Rv and resistant strains from a fresh culture,

adjusting the turbidity to a 0.5 McFarland standard.

Dilute the bacterial suspension 1:20 in Middlebrook 7H9 broth.

Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the

serially diluted compounds.

Include a drug-free control well and a solvent (DMSO) control well.
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Incubate the plates at 37 °C for 14-21 days.

The MIC is defined as the lowest concentration of the compound that completely inhibits the

visible growth of the mycobacteria.
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Caption: General workflow for the synthesis of therapeutic agents from 3-Hydroxyisonicotinic
Acid.
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Caption: Proposed mechanism of action for antitubercular 3-Hydroxyisonicotinic Acid
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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